molecular formula C12H11N5O B7787074 (Z)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(4-methoxyphenyl)methanimidamide

(Z)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(4-methoxyphenyl)methanimidamide

Cat. No.: B7787074
M. Wt: 241.25 g/mol
InChI Key: VOQQBJVXHHTURD-QXMHVHEDSA-N
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Description

(Z)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(4-methoxyphenyl)methanimidamide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized from 2,3-diaminomaleonitrile and aromatic aldehydes, and it has significant applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(4-methoxyphenyl)methanimidamide involves the reaction of 2,3-diaminomaleonitrile with 4-methoxybenzaldehyde in the presence of a catalyst. One efficient method uses cerium(IV) ammonium nitrate as a catalyst in aqueous media at room temperature . The reaction proceeds smoothly, yielding the desired Schiff base in good to excellent yields.

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of inexpensive and readily available catalysts like cerium(IV) ammonium nitrate makes the process cost-effective and suitable for large-scale production .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group.

    Reduction: Reduction reactions can convert the carbon-nitrogen double bond to a single bond, forming an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 2-Amino-3-(4-hydroxyanilinomethyleneamino)maleonitrile.

    Reduction: 2-Amino-3-(4-methoxyanilinomethylamino)maleonitrile.

    Substitution: 2-Amino-3-(4-nitroanilinomethyleneamino)maleonitrile.

Mechanism of Action

The mechanism of action of (Z)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(4-methoxyphenyl)methanimidamide involves its interaction with biological macromolecules. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. It can also inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

  • 2-Amino-3-(4-hydroxyanilinomethyleneamino)maleonitrile.
  • 2-Amino-3-(4-nitroanilinomethyleneamino)maleonitrile.
  • 2-Amino-3-(4-chloroanilinomethyleneamino)maleonitrile.

Comparison: Compared to its analogs, (Z)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(4-methoxyphenyl)methanimidamide is unique due to the presence of the methoxy group, which enhances its solubility and reactivity. This makes it more versatile in synthetic applications and potentially more effective in biological systems .

Properties

IUPAC Name

N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(4-methoxyphenyl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-18-10-4-2-9(3-5-10)16-8-17-12(7-14)11(15)6-13/h2-5,8H,15H2,1H3,(H,16,17)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQQBJVXHHTURD-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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